molecular formula C15H19NO3S B5157728 N-(tert-butyl)-6-methoxy-2-naphthalenesulfonamide

N-(tert-butyl)-6-methoxy-2-naphthalenesulfonamide

Cat. No. B5157728
M. Wt: 293.4 g/mol
InChI Key: UFRVUZLBWIECCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related naphthalene compounds often involves strategic functionalization to introduce specific substituents, such as tert-butyl and methoxy groups, onto the naphthalene core. For example, the synthesis of 1,2-disubstituted naphthalenes from dihydronaphthalenes obtained by conjugate addition of organolithium reagents to naphthalenecarboxylates showcases a method that could be adapted for N-(tert-butyl)-6-methoxy-2-naphthalenesulfonamide (Shindo, Koga, & Tomioka, 1999).

Molecular Structure Analysis

Molecular structure analysis of naphthalenesulfonamide derivatives indicates that the arrangement of substituents on the naphthalene scaffold significantly influences the compound's properties and reactivity. For instance, studies on lanthanoid complexes with naphthalenesulfonato ligands reveal how substituent placement affects coordination geometry and intermolecular interactions (Ohki et al., 1985).

Chemical Reactions and Properties

Chemical reactions involving naphthalenesulfonamide derivatives demonstrate a range of reactivities and outcomes based on the substituents present. For example, the unexpected reaction during a Snieckus ortho-lithiation indicates that the introduction of a tert-butyl group on a naphthalene residue can lead to significant changes in the compound's behavior and the formation of novel products (Obermüller, Dax, & Falk, 2001).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of this compound in different environments. These properties are influenced by molecular structure and substituent effects, as seen in the analysis of various naphthalene derivatives (Weniger, Jost, & Grützmacher, 1999).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity, stability, and potential for interaction with other molecules, are informed by its functional groups and overall molecular architecture. Studies on similar compounds provide insights into how these properties might manifest, guiding potential applications and further research (Ito et al., 1986).

properties

IUPAC Name

N-tert-butyl-6-methoxynaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-15(2,3)16-20(17,18)14-8-6-11-9-13(19-4)7-5-12(11)10-14/h5-10,16H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRVUZLBWIECCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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